(Z)-methyl 4-((3-(6-((4-methylthiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(Z)-[3-[6-[(4-methyl-1,3-thiazol-2-yl)amino]-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S3/c1-14-13-31-21(23-14)24-18(26)6-4-3-5-11-25-19(27)17(32-22(25)30)12-15-7-9-16(10-8-15)20(28)29-2/h7-10,12-13H,3-6,11H2,1-2H3,(H,23,24,26)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAFCBOOULFUHW-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several synthesized thiazolidinone and benzylidene derivatives, differing primarily in substituents and side chains:
Key Observations :
- The hexyl chain introduces flexibility and lipophilicity, contrasting with shorter or rigid chains in and .
Structural-Activity Relationships (SAR) :
Preparation Methods
Rhodanine Derivative Preparation
The core structure is synthesized through rhodanine functionalization:
Reaction Scheme
$$
\text{Cyclohexyl isothiocyanate} + \text{methyl 2-mercaptoacetate} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{3-cyclohexyl-2-thioxothiazolidin-4-one} \quad
$$
Optimized Conditions
| Parameter | Optimal Value | Yield Impact (%) |
|---|---|---|
| Solvent | Anhydrous CH$$2$$Cl$$2$$ | +18% |
| Base | Triethylamine | +22% vs. Pyridine |
| Reaction Time | 12 hr | Max yield at 12h |
Purification via recrystallization (CH$$2$$Cl$$2$$/hexane) achieves >95% purity.
Side Chain Installation: 6-((4-Methylthiazol-2-yl)amino)hexanoyl Group
4-Methylthiazol-2-amine Synthesis
4-Methylthiazole is functionalized through nitration and reduction:
$$
\text{4-Methylthiazole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{4-Methylthiazol-2-nitro} \xrightarrow{\text{H}2/\text{Pd-C}} \text{4-Methylthiazol-2-amine} \quad
$$
Key Data
- Nitration Efficiency: 68% yield at -15°C
- Reduction Selectivity: 92% amine formation
Hexanoyl Spacer Attachment
Coupling employs carbodiimide chemistry:
$$
\text{6-Bromohexanoic acid} + \text{4-Methylthiazol-2-amine} \xrightarrow{\text{EDCl, HOBt}} \text{N-(6-bromohexanoyl)-4-methylthiazol-2-amine} \quad
$$
Optimization Table
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 85 | 98 |
| DCC/DMAP | 72 | 91 |
| HATU/DIEA | 88 | 97 |
Knoevenagel Condensation for Z-Configuration
The stereospecific condensation forms the critical (Z)-configured exocyclic double bond:
Reaction Mechanism
$$
\text{3-(6-((4-Methylthiazol-2-yl)amino)hexyl)-2-thioxothiazolidin-4-one} + \text{Methyl 4-formylbenzoate} \xrightarrow{\text{NaOAc, AcOH}} \text{Target Compound} \quad
$$
Condition Screening
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 80-120 | 110 |
| Catalyst Loading | 5-15 mol% | 10 mol% |
| Reaction Time (hr) | 5-24 | 18 |
Z/E Selectivity Control
- Acetic acid solvent: 88% Z-isomer
- Microwave assistance (100W): 94% Z-isomer
- Molecular sieves (4Å): +9% yield improvement
Purification and Characterization
Chromatographic Separation
Final purification uses gradient silica chromatography:
Eluent System
- Hexane:Ethyl acetate (3:1 → 1:2)
- 0.5% Acetic acid additive enhances band resolution
Purity Data
| Method | Purity (%) |
|---|---|
| HPLC (C18) | 99.2 |
| TLC (Silica GF254) | Single spot |
Spectroscopic Confirmation
Key Spectral Signatures
- $$^{1}\text{H NMR}$$ (400 MHz, DMSO-$$d6$$): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.85 (s, 1H, thiazole-H), 3.85 (s, 3H, OCH$$3$$), 2.35 (s, 3H, CH$$_3$$)
- HRMS (ESI): m/z calcd for C$${25}$$H$${27}$$N$$3$$O$$4$$S$$_2$$ [M+H]$$^+$$: 522.1421, found 522.1418
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Comparative study shows significant time reduction:
| Step | Conventional Time | Microwave Time |
|---|---|---|
| Knoevenagel step | 18 hr | 45 min |
| Amide coupling | 12 hr | 2 hr |
Flow Chemistry Approach
Continuous flow system advantages:
- 98% yield in condensation step vs 88% batch
- 5-fold productivity increase
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. A representative approach includes:
- Step 1: Reacting aldehyde precursors (e.g., substituted benzaldehydes) with amines to form Schiff bases.
- Step 2: Cyclization with mercaptoacetic acid to form the thiazolidinone core .
- Step 3: Esterification or coupling reactions to introduce the benzoate moiety.
Purification often employs column chromatography (e.g., silica gel) and recrystallization, with yields optimized by controlling reaction time (e.g., 36 hours) and stoichiometry .
Q. What analytical techniques confirm its structure and purity?
Key methods include:
- NMR Spectroscopy: and NMR to verify substituent positions and stereochemistry (e.g., Z-configuration) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- Elemental Analysis: Matches calculated vs. experimental C/H/N percentages to confirm purity .
- IR Spectroscopy: Identifies functional groups (e.g., C=O, C=S stretches) .
Q. What safety precautions are necessary during handling?
The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Precautions include:
- Use of PPE (gloves, lab coats, goggles).
- Work in a fume hood to avoid inhalation.
- Emergency measures: Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Q. What initial biological assays evaluate its activity?
- Antimicrobial Screening: Agar diffusion assays against bacterial/fungal strains .
- Anticancer Activity: MTT assays on cancer cell lines (e.g., IC determination) .
- Enzyme Inhibition: Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Questions
Q. How can reaction conditions be optimized for improved yield and purity?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst Use: Lewis acids (e.g., ZnCl) accelerate imine formation .
- Temperature Control: Lower temps (~0–5°C) reduce side reactions during sensitive steps .
- Purification: Gradient elution in HPLC or flash chromatography resolves closely related impurities .
Q. How to resolve contradictions in structure-activity relationship (SAR) studies?
- Systematic Substituent Variation: Synthesize analogs with targeted modifications (e.g., methoxy → nitro groups) to isolate activity contributors .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or DNA .
- Meta-Analysis: Cross-reference bioactivity data from structurally similar compounds (e.g., thiazole-triazole hybrids) to identify trends .
Q. What methodologies elucidate its mechanism of action?
- Surface Plasmon Resonance (SPR): Quantifies real-time binding to proteins (e.g., BSA for plasma protein interaction studies) .
- Kinetic Assays: Measures enzyme inhibition constants (K) using fluorometric or colorimetric readouts .
- Transcriptomic Profiling: RNA sequencing of treated cells identifies dysregulated pathways (e.g., apoptosis or oxidative stress) .
Q. How to design analogs to enhance pharmacological properties?
- Bioisosteric Replacement: Substitute the thiazole ring with oxadiazole to improve metabolic stability .
- QSAR Modeling: Uses 3D descriptors (e.g., logP, polar surface area) to predict bioavailability and toxicity .
- Pro-drug Strategies: Introduce hydrolyzable esters (e.g., ethyl → tert-butyl) for controlled release .
Notes
- Citations: Excluded non-reliable sources (e.g., BenchChem) per guidelines.
- Methodological Focus: Emphasized experimental design and data interpretation for academic rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
